

Application Notes and Protocols: SB-209247 as a Tool Compound in Immunology

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Compound of Interest

Compound Name: SB-209247

Cat. No.: B1683156

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **SB-209247**, a potent and selective leukotriene B4 (LTB4) receptor antagonist, as a tool compound in immunological research. The information provided herein details its mechanism of action, key applications, quantitative data, and detailed experimental protocols for its use in studying immune cell function, particularly that of neutrophils.

Introduction

SB-209247 is a high-affinity, orally active antagonist of the leukotriene B4 (LTB4) receptors, primarily targeting the high-affinity BLT1 receptor and, to a lesser extent, the low-affinity BLT2 receptor.[1] LTB4 is a potent lipid mediator derived from arachidonic acid and plays a crucial role in the inflammatory response, acting as a powerful chemoattractant and activator for various immune cells, most notably neutrophils.[2] By blocking the binding of LTB4 to its receptors, **SB-209247** serves as an invaluable tool for dissecting the role of the LTB4 signaling axis in a wide range of immunological processes, including inflammation, host defense, and the pathogenesis of inflammatory diseases.

Mechanism of Action

Leukotriene B4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2.[2][3]

- BLT1: A high-affinity receptor predominantly expressed on leukocytes, including neutrophils, eosinophils, macrophages, and certain subsets of T cells.[\[2\]](#) Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, production of reactive oxygen species (ROS), and release of pro-inflammatory cytokines.[\[4\]](#)
- BLT2: A low-affinity receptor that is more ubiquitously expressed. While it also binds LTB4, its role in inflammation is less well-defined but is thought to be involved in maintaining barrier function and wound healing.[\[3\]](#)[\[5\]](#)

SB-209247 acts as a competitive antagonist at these receptors, preventing LTB4 from initiating downstream signaling pathways. This selective blockade allows researchers to investigate the specific contributions of LTB4-mediated signaling in various in vitro and in vivo models of inflammation and immunity.

Data Presentation: Quantitative Summary of SB-209247 Activity

The following tables summarize the key quantitative data for **SB-209247**, providing a reference for its potency and selectivity in various immunological assays.

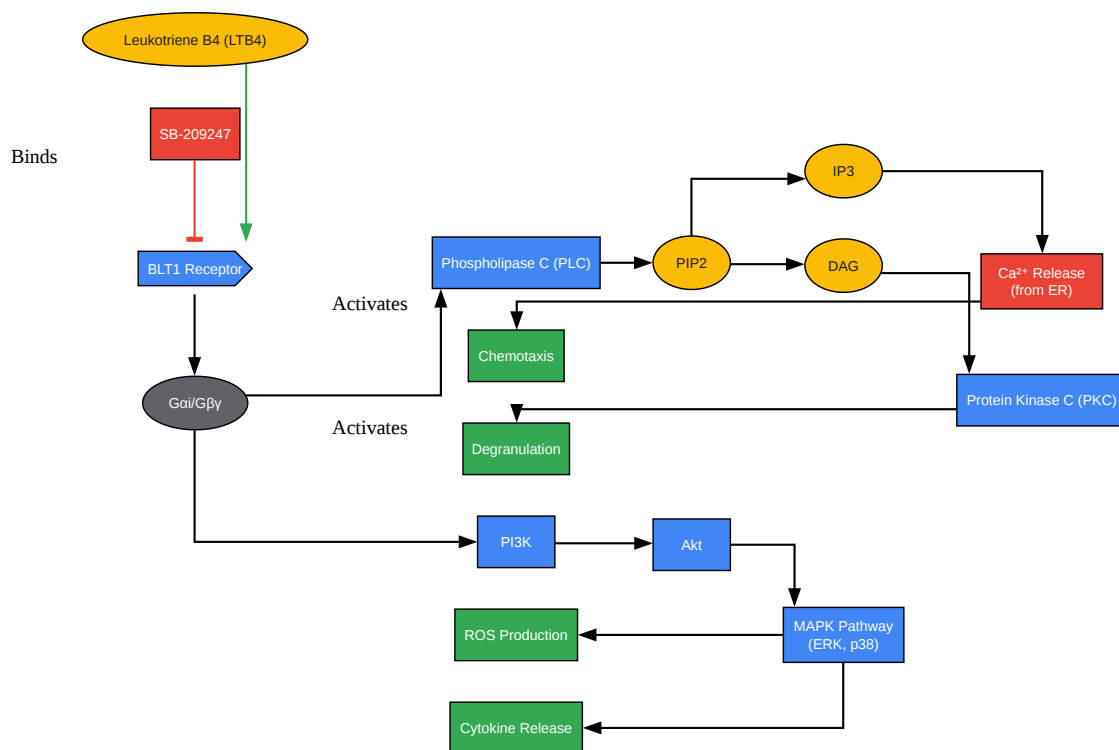
Table 1: Receptor Binding Affinity and In Vitro Functional Potency of **SB-209247**

Parameter	Species	Cell/System	Value	Reference
Ki	Human	Polymorphonuclear Leukocytes (PMNs)	0.78 nM	[1]
IC50 (Ca ²⁺ Mobilization)	Human	PMNs	6.6 nM	[1]
IC50 (Degranulation)	Human	PMNs	53 nM	[1]
IC50 (Chemotaxis)	Monkey	Neutrophils	20 nM	[6]
IC50 (CD11b Upregulation)	Monkey	Whole Blood	16.5 µM	[6]

Table 2: In Vivo Efficacy of **SB-209247**

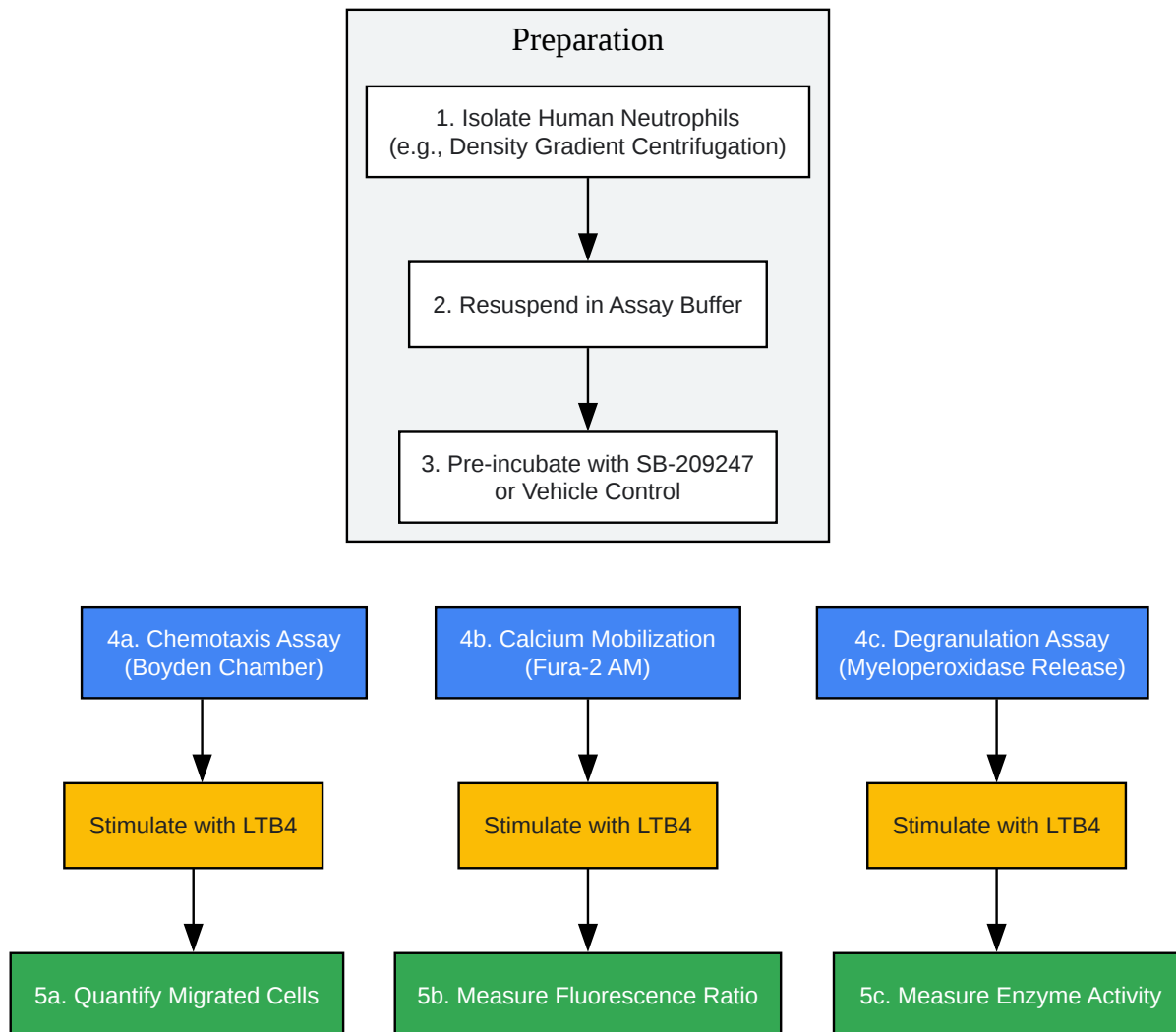
Animal Model	Parameter Measured	ED50	Reference
Murine Model	Inhibition of Neutrophil Influx	14.8 mg/kg	[1]
Murine Model	Inhibition of Edema	18.7 mg/kg	[1]

Mandatory Visualizations



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Caption: LTB4 Signaling Pathway and Inhibition by **SB-209247**.



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